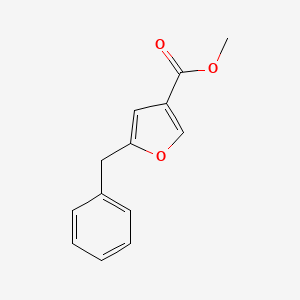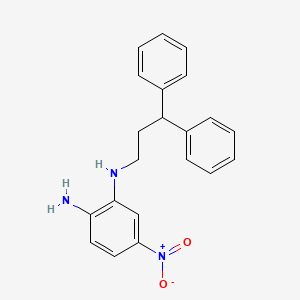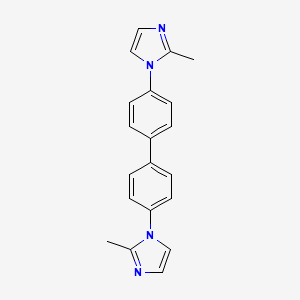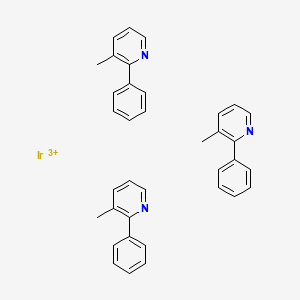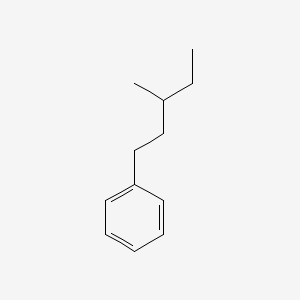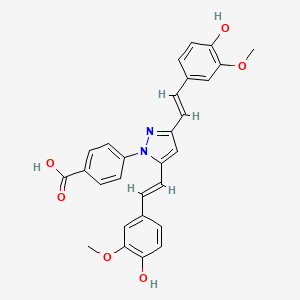
Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester is a complex organic compound with a variety of functional groups It contains a heptanoic acid backbone, a hydroxyl group, a propynyl group, and a piperidyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester typically involves multiple steps. One common method includes the esterification of heptanoic acid with 1-methyl-4-piperidyl alcohol in the presence of a strong acid catalyst. The hydroxyl group and propynyl group are introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
化学反応の分析
Types of Reactions
Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The propynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, while the propynyl group may interact with enzymes or receptors. The compound’s effects are mediated through pathways involving these molecular interactions.
類似化合物との比較
Similar Compounds
Heptanoic acid esters: Compounds with similar ester groups but different substituents.
Piperidyl esters: Compounds with the piperidyl ester moiety but different acid backbones.
Hydroxyalkyl esters: Compounds with hydroxyl and alkyl groups but different ester linkages.
Uniqueness
Heptanoic acid, 2-hydroxy-2-(2-propynyl)-, 1-methyl-4-piperidyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the propynyl group, in particular, adds to its reactivity and versatility in chemical reactions.
特性
CAS番号 |
101914-04-9 |
|---|---|
分子式 |
C16H27NO3 |
分子量 |
281.39 g/mol |
IUPAC名 |
(4-methylpiperidin-4-yl) 2-hydroxy-2-prop-2-ynylheptanoate |
InChI |
InChI=1S/C16H27NO3/c1-4-6-7-9-16(19,8-5-2)14(18)20-15(3)10-12-17-13-11-15/h2,17,19H,4,6-13H2,1,3H3 |
InChIキー |
CVFSIFYGTFVJEQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CC#C)(C(=O)OC1(CCNCC1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


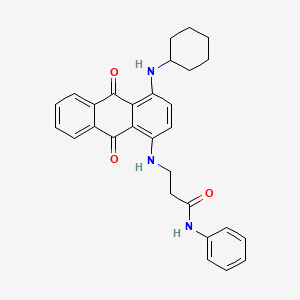





![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
